molecular formula C8H22OSi2 B14439411 Disilane, pentamethyl(1-methylethoxy)- CAS No. 78669-50-8

Disilane, pentamethyl(1-methylethoxy)-

Cat. No.: B14439411
CAS No.: 78669-50-8
M. Wt: 190.43 g/mol
InChI Key: LKKVLVUOLJHXKP-UHFFFAOYSA-N
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Description

Disilane, pentamethyl(1-methylethoxy)- is an organosilicon compound featuring a disilane (Si–Si) backbone substituted with five methyl groups and a 1-methylethoxy (isopropoxy) group. Its molecular formula is C₈H₂₂O₁Si₂, combining the steric bulk of methyl groups with the electron-donating properties of the alkoxy substituent. This compound belongs to the broader class of disilanes, which are valued for their applications in materials science, catalysis, and medicinal chemistry due to their unique electronic and structural properties .

Properties

CAS No.

78669-50-8

Molecular Formula

C8H22OSi2

Molecular Weight

190.43 g/mol

IUPAC Name

dimethyl-propan-2-yloxy-trimethylsilylsilane

InChI

InChI=1S/C8H22OSi2/c1-8(2)9-11(6,7)10(3,4)5/h8H,1-7H3

InChI Key

LKKVLVUOLJHXKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C)(C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disilane, pentamethyl(1-methylethoxy)- typically involves the reaction of pentamethyldisilane with an appropriate alkoxy reagent. One common method is the reaction of pentamethyldisilane with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of disilane, pentamethyl(1-methylethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Disilane, pentamethyl(1-methylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler silane compounds.

    Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions include various siloxane and silane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disilane, pentamethyl(1-methylethoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.

    Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is employed in the production of high-performance materials, such as silicone polymers and resins.

Mechanism of Action

The mechanism of action of disilane, pentamethyl(1-methylethoxy)- involves its ability to form stable silicon-silicon bonds. These bonds exhibit unique electronic properties, such as high electron delocalization and low ionization potential. The compound interacts with various molecular targets through these silicon-silicon bonds, influencing pathways related to electronic and photophysical properties.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Molecular Formula Substituents Key Characteristics
Disilane, pentamethyl(1-methylethoxy)- C₈H₂₂O₁Si₂ 5 methyl, 1 isopropoxy Electron-donating alkoxy group enhances stability; steric hindrance reduces reactivity in nucleophilic substitutions .
Disilane, pentamethylphenyl- (CAS 1130-17-2) C₁₁H₂₀Si₂ 5 methyl, 1 pentamethylphenyl Aromatic phenyl group increases π-electron delocalization; used in photovoltaics and as intermediates in organic synthesis .
Chloropentamethyldisilane (CAS 1560-28-7) C₅H₁₅ClSi₂ 5 methyl, 1 chlorine Chlorine substituent acts as a leaving group; highly reactive in substitution reactions (e.g., Si–Cl bond cleavage) .
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane C₆H₁₈O₂Si₂ 4 methyl, 2 methoxy Methoxy groups provide moderate steric hindrance; used in cross-coupling reactions and polymer chemistry .
Disilane, dodecylpentamethyl- C₁₇H₄₀Si₂ 5 methyl, 1 dodecyl Long alkyl chain improves solubility in non-polar solvents; applied in surface coatings .

Thermal and Chemical Stability

Compound Thermal Stability Sensitivity to Moisture/O₂
Pentamethyl(1-methylethoxy)-disilane High (decomposes >200°C) Moderate (alkoxy groups resist hydrolysis)
Chloropentamethyldisilane Low (reacts at RT) High (Si–Cl bonds hydrolyze readily)
Disilane (Si₂H₆) Very Low (pyrophoric) Extreme (ignites in air)

Research Findings and Industrial Relevance

  • Materials Science : Alkoxy-substituted disilanes are precursors for silicon-based thin films and ceramics, leveraging their controlled decomposition profiles .
  • Catalysis : Pentamethylphenyl-disilane facilitates C–Si bond formation in asymmetric catalysis, whereas chlorinated analogs are intermediates in silicone production .
  • Limitations : The synthesis of pentamethyl(1-methylethoxy)-disilane requires stringent anhydrous conditions to prevent alkoxy group hydrolysis, increasing production costs compared to simpler disilanes .

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